Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate
Description
Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate is a furan-based ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the furan ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its Boc group serves as a protective moiety for amines during multi-step syntheses, enabling selective functionalization while preserving reactivity at other sites .
The synthesis of related compounds often involves Suzuki-Miyaura coupling, as demonstrated in , where a boronic acid analog—(5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid—is coupled with aryl halides using Pd catalysts to generate complex heterocycles. This compound itself may act as a precursor or intermediate in such reactions, offering regioselectivity and stability under catalytic conditions .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-8-6-5-7(16-8)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXGWJGSQLVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate (CAS No. 1784412-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group. This structural motif is significant for its reactivity and interaction with biological targets.
Synthesis Overview:
The synthesis typically involves the reaction of furoic acid derivatives with Boc-protected amines, followed by esterification to form the methyl ester. The presence of the Boc group enhances the stability and solubility of the compound in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties . Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against breast and colon cancer cells, where it demonstrated significant cytotoxicity.
This compound's mechanism of action is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.
- Receptor Interaction: It is hypothesized that this compound binds to cellular receptors, leading to altered signaling pathways that promote apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .
Case Studies
- Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
- Cytotoxicity in Cancer Cells:
- In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values recorded at 25 µM for MCF-7 and 30 µM for HT-29 cells.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Decreased viability | 25 µM |
| Anticancer | HT-29 (colon cancer) | Decreased viability | 30 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Functional Group Influence
a) Methyl 2-Furoate
- Structure: Lacks the Boc-protected amino group at the 5-position.
- Reactivity : Undergoes direct palladium-catalyzed arylation at the 5-position of the furan ring without decarboxylation, yielding methyl 5-aryl-2-furoates .
- Application: Used to synthesize mono- or poly-arylated furans via decarboxylative coupling. Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate, by contrast, is tailored for amination-protected intermediates in drug synthesis .
b) (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic Acid
- Structure : Contains a boronic acid group instead of the methyl ester, enabling Suzuki-Miyaura cross-coupling.
- Role: A key intermediate in synthesizing pyrazolo-pyrimidine derivatives (e.g., ). This compound may arise from further esterification or modification of this boronic acid .
c) 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one
- Structure: A 2(5H)-furanone derivative with bromo, methoxy, and piperidinyl groups.
- This compound’s Boc group enhances stability during synthesis but may require deprotection for biological activity .
Reactivity in Cross-Coupling Reactions
Key Contrasts :
- Methyl 2-furoate’s reactivity is dominated by the electron-withdrawing ester group, favoring 5-arylation. The Boc-amino group in this compound may redirect reactivity to other positions or require tailored conditions .
- Boronic acid derivatives enable C–C bond formation, whereas ester analogs like this compound are often terminal intermediates or substrates for further functionalization .
Preparation Methods
Starting Materials and Key Intermediates
- 5-Amino-2-furoic acid or derivatives : The amino group is introduced at the 5-position of the furan ring.
- Boc anhydride (di-tert-butyl dicarbonate) : Used for Boc protection of the amino group.
- Methanol : Used for esterification to form the methyl ester.
Stepwise Synthesis
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Amination | Introduction of amino group at 5-position of furan | Typically via nitration followed by reduction or direct amination |
| 2 | Boc Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent (e.g., THF) under mild base conditions (e.g., triethylamine) | Formation of Boc-protected amino group, preventing unwanted side reactions |
| 3 | Esterification | Treatment with methanol under acidic or basic catalysis | Conversion of carboxylic acid to methyl ester |
Representative Procedure
A typical preparation involves the following:
Boc Protection : The 5-amino-2-furoic acid is dissolved in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc2O) is added slowly at 0°C under nitrogen atmosphere with triethylamine as a base. The mixture is stirred at room temperature for several hours until completion, monitored by TLC.
Esterification : The Boc-protected amino acid is then subjected to esterification by refluxing in methanol with a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) or by using diazomethane for methylation, yielding this compound.
Purification : The product is purified by extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Further purification can be performed by recrystallization or chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | THF or dichloromethane for Boc protection; methanol for esterification | Anhydrous conditions preferred to prevent hydrolysis |
| Temperature | 0°C to room temperature for Boc protection; reflux for esterification | Controlled temperature prevents side reactions |
| Reaction Time | 2–24 hours depending on step | Monitoring by TLC or HPLC recommended |
| Catalyst/Base | Triethylamine for Boc protection; acid catalyst for esterification | Base neutralizes acid formed during Boc protection step |
| Purification | Extraction, drying, chromatography | Ensures high purity and yield |
Research Findings and Variations
Hydrolysis Sensitivity : The Boc group can be removed under acidic or basic hydrolysis conditions, which is useful for subsequent synthetic steps but requires careful control during preparation to avoid premature deprotection.
Alternative Protecting Groups : While Boc is common, other carbamate protecting groups may be used depending on downstream reactions.
Reaction Monitoring : Analytical techniques such as NMR, IR spectroscopy, and HPLC are used to confirm the presence of the Boc group and methyl ester functionalities.
Scale-Up Considerations : For industrial or larger-scale synthesis, reaction parameters such as solvent volume, reagent stoichiometry, and temperature control are optimized to maximize yield and purity.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Amination | Nitration + reduction or direct amination | Introduces amino group efficiently | Multi-step, requires careful control |
| Boc Protection | Boc2O, triethylamine, THF, 0–25°C | Mild conditions, selective | Sensitive to moisture |
| Esterification | Methanol, acid catalyst or diazomethane | High yield methyl ester formation | Acid sensitive groups may be affected |
| Purification | Extraction, drying, chromatography | High purity product | Time-consuming |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
